Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Cyclobenzaprine was first synthesized in 1961 and has been available for clinical use since 1977. Its structural similarity to tricyclic antidepressants allows it to exert its effects on the central nervous system, primarily targeting the brainstem to reduce muscle hyperactivity and spasticity . Cyclobenzaprine-d6 is utilized in scientific research, particularly in pharmacokinetic studies due to its isotopic labeling, which enhances the accuracy of analytical methods such as mass spectrometry .
Cyclobenzaprine-d6 is classified as a small molecule and is categorized under muscle relaxants, specifically as a centrally acting agent. It is recognized by the Chemical Abstracts Service with the number 2748492-38-6. The compound is available in hydrochloride form, which enhances its solubility in various solvents, making it suitable for laboratory applications .
The synthesis of cyclobenzaprine-d6 involves several steps starting from the parent compound cyclobenzaprine. Initially, cyclobenzaprine is synthesized through organic reactions that include Friedel-Crafts acylation followed by cyclization to form the tricyclic structure. The incorporation of deuterium atoms into the cyclobenzaprine molecule is achieved via a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium .
Cyclobenzaprine-d6 has a molecular formula of and a molecular weight of approximately 317.9 g/mol. The structure features a tricyclic framework characteristic of dibenzoheptenes, with deuterium atoms incorporated into the molecular backbone .
Cyclobenzaprine-d6 can undergo various chemical reactions including:
Common reagents and conditions used in these reactions include:
Cyclobenzaprine-d6 functions primarily as a central nervous system depressant. It acts by inhibiting certain pathways in the brainstem that control muscle tone and spasticity. This mechanism leads to reduced muscle hyperactivity, making it effective in treating muscle spasms associated with acute pain .
The pharmacological effects are attributed to its structural similarity to tricyclic antidepressants, allowing it to modulate neurotransmitter levels in the central nervous system. This action results in muscle relaxation without significant sedation at therapeutic doses.
Cyclobenzaprine-d6 appears as a white to off-white crystalline powder that is odorless. It exhibits high solubility in water, alcohol, and methanol but shows limited solubility in hydrocarbon solvents.
Key chemical properties include:
Cyclobenzaprine-d6 serves several important roles in scientific research:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3